N,N-Dimethyldipropylenetriamine

Epoxy curing Thermoset properties Amine hardener

Choose N,N-Dimethyldipropylenetriamine for its unmatched tunability: 4 active hydrogens (1°+2°+3° amine) enable precise epoxy cure profile adjustment between fast gelation (~7.5 pbw) and slower, high-Tg curing. In PU foams, its delayed-action profile balances blowing and gelation for uniform cell structure with less fuming than DMAPA. Also ideal for CO₂ capture solvents and bioinorganic catalyst synthesis. Direct replacement for TETA/DPTA with superior flexibility.

Molecular Formula C8H21N3
Molecular Weight 159.27 g/mol
CAS No. 10563-29-8
Cat. No. B086762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyldipropylenetriamine
CAS10563-29-8
Synonymsdimethyldipropylenetriamine
DMDPT
Molecular FormulaC8H21N3
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCN(C)CCCNCCCN
InChIInChI=1S/C8H21N3/c1-11(2)8-4-7-10-6-3-5-9/h10H,3-9H2,1-2H3
InChIKeyOMKZWUPRGQMQJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyldipropylenetriamine (DMAPAPA) Procurement Guide: Functional Polyamine for Epoxy and Polyurethane Systems


N,N-Dimethyldipropylenetriamine (CAS 10563-29-8), also referred to as DMAPAPA or DMDPTA, is a short-chain aliphatic polyamine containing primary, secondary, and tertiary amine functionalities . This structural feature enables dual reactivity: the tertiary amine catalyzes polyurethane (PU) reactions, while the primary and secondary amines act as epoxy hardeners and crosslinkers . It is a colorless to pale yellow liquid, soluble in water and organic solvents, with a molecular weight of 159.27 g/mol .

Why N,N-Dimethyldipropylenetriamine Cannot Be Simply Substituted with Generic Polyamines


Substituting N,N-Dimethyldipropylenetriamine with a generic aliphatic polyamine (e.g., TETA or DPTA) introduces quantifiable performance trade-offs. The compound's unique distribution of active hydrogen atoms—four total, with one primary, one secondary, and a catalytically active tertiary amine—differs from TETA (six active hydrogens) and DPTA (five active hydrogens) [1]. This difference directly impacts the crosslinking density, glass transition temperature, and front factor of cured epoxy networks [1]. In polyurethane catalysis, DMAPAPA's delayed-action profile, which balances foaming and gelation, is not replicated by standard catalysts like DMAPA, which tend to favor gelation more strongly and present handling issues due to fuming [2]. Thus, direct substitution without reformulation can compromise critical mechanical, thermal, and processing characteristics.

Quantitative Differentiation Evidence for N,N-Dimethyldipropylenetriamine (DMAPAPA) vs. Comparators


Epoxy Curing: Comparable Kinetics and Tg to AEPIP and TETA with Adjustable Performance Profile

N,N-Dimethyldipropylenetriamine (DMAPAPA) produces cured epoxy networks with kinetics, glass transition temperature (Tg), and mechanics comparable to those of N-aminoethylpiperazine (AEPIP) and triethylenetetramine (TETA) . Furthermore, its performance can be precisely tuned by adjusting the parts by weight (pbw). Curing with 7.5 pbw yields high efficiency, while lower amounts extend gel time and increase the final Tg .

Epoxy curing Thermoset properties Amine hardener

Epoxy Crosslinking: Lower Active Hydrogen Count vs. TETA and DPTA Drives Distinct Network Properties

In a systematic study of aliphatic polyamine-cured epoxy resins, N,N-Dimethyldipropylenetriamine (MeDPTA) was compared with TETA and dipropylenetriamine (DPTA), which share similar molecular weights [1]. MeDPTA has 4 active hydrogen atoms, compared to 6 for TETA and 5 for DPTA [1]. The study found that crosslinking density ρ(E′), front factor φ′, and glass transition temperature Tg all increase significantly with the number of active hydrogen atoms in the amine [1]. Therefore, MeDPTA yields a lower crosslink density, φ′, and Tg than TETA, offering a distinct balance of mechanical and thermal properties.

Epoxy network Crosslinking density Thermomechanical properties

Polyurethane Catalysis: Delayed-Action Profile Enables Balanced Foaming and Gelation

N,N-Dimethyldipropylenetriamine (DMAPAPA) functions as a delayed-action catalyst in polyurethane foam production . This profile allows it to balance the competing foaming (blowing) and gelation reactions . In contrast, a primary structural analog, DMAPA (dimethylaminopropylamine), while an efficient gelling catalyst, is known to heavily fume and generate more waste buns, limiting its practical use [1]. DMAPAPA's controlled activity helps prevent premature foam collapse and promotes a more uniform pore structure .

Polyurethane foam Amine catalyst Reaction kinetics

CO₂ Capture: DMDPTA-Based Blends Exhibit Superior CO₂ Loading and Lower Absorption Enthalpy vs. MEA

An aqueous blend of N,N-Dimethyldipropylenetriamine (DMDPTA) and benzylamine (BA) was evaluated for CO₂ capture performance [1]. Under similar process conditions and solvent composition, the (DMDPTA+BA) blends exhibited significantly higher CO₂ loading and lower CO₂ absorption enthalpy compared to aqueous BA alone and the benchmark solvent monoethanolamine (MEA) [1]. For instance, a solvent composition of (5 mass% DMDPTA + 25 mass% BA) showed these improvements [1].

CO2 capture Amine solvent Absorption enthalpy

Coordination Chemistry: Enables Unique Tetra-Azide Co(III) Complex and Efficient Biomimetic Catalysis

N,N-Dimethyldipropylenetriamine (L1) was used to synthesize a novel cobalt(III) complex, [Co(HL1)(N3)4] (1), which is the first example in cobalt(III) coordination chemistry where all four azide ions coordinate the metal center terminally [1]. This complex, along with others derived from related triamines (L2: N1-isopropyldiethylenetriamine, L3: N,N-diethyldiethylenetriamine), exhibited efficient catalytic activity for the oxidative coupling of o-aminophenols to phenoxazinone chromophores under aerobic conditions [1]. The study highlights the unique structural outcomes enabled by this specific triamine ligand.

Coordination chemistry Biomimetic catalysis Schiff base ligand

Key Application Scenarios for N,N-Dimethyldipropylenetriamine Based on Quantitative Evidence


Formulation of Tunable Epoxy Adhesives and Coatings

Procurement should be prioritized for epoxy systems where the cure profile needs to be adjusted between a fast, efficient set (at ~7.5 pbw) and a slower cure yielding a higher Tg . The evidence of comparable performance to AEPIP and TETA allows for direct substitution with the added benefit of tunability, making it ideal for adhesives and industrial coatings requiring tailored mechanical properties .

Development of Flexible Epoxy Networks with Controlled Crosslink Density

For applications requiring a cured epoxy with a lower crosslink density and lower Tg than systems cured with TETA or DPTA, DMAPAPA is the preferred choice . This is particularly relevant for formulations needing enhanced flexibility, impact resistance, or specific thermomechanical damping characteristics .

Manufacturing of High-Quality Polyurethane Flexible Foams

In flexible and high-resilience polyurethane foam production, select DMAPAPA as a delayed-action catalyst to achieve a balanced reaction profile between blowing and gelation, leading to improved cell structure uniformity and reduced foam collapse . It also presents a viable alternative to DMAPA, offering a cleaner process with less fuming and waste generation [1].

Advanced CO₂ Capture Solvent Formulation

Consider DMDPTA in blends (e.g., with benzylamine) for post-combustion CO₂ capture processes. The evidence of higher CO₂ loading and lower absorption enthalpy compared to MEA translates to potentially lower energy requirements for solvent regeneration and higher capture efficiency, making it a strong candidate for next-generation carbon capture solvents .

Synthesis of Novel Cobalt-Based Biomimetic Catalysts

Researchers in bioinorganic chemistry should utilize this compound as a ligand for cobalt to synthesize unique tetra-azide complexes. The resulting catalysts are efficient for the aerobic oxidation of o-aminophenols, mimicking phenoxazinone synthase activity, and provide a distinct structural platform not accessible with related triamines .

Technical Documentation Hub

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